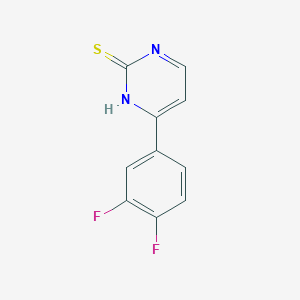

4-(3,4-Difluorophenyl)pyrimidine-2-thiol

Description

4-(3,4-Difluorophenyl)pyrimidine-2-thiol is a pyrimidine derivative featuring a 3,4-difluorophenyl substituent at position 4 and a thiol (-SH) group at position 2. This compound has garnered attention in medicinal chemistry as a key intermediate or pharmacophore in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as FE@SNAP and Tos@SNAP, which are explored for therapeutic applications in metabolic and central nervous system disorders . The 3,4-difluorophenyl group enhances metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions, while the thiol group may contribute to hydrogen bonding with target proteins.

Properties

Molecular Formula |

C10H6F2N2S |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

6-(3,4-difluorophenyl)-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15) |

InChI Key |

IWTHHQLWSXUEJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC(=S)N2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol typically involves the reaction of 3,4-difluoroaniline with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenyl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Pyrimidine Derivatives

Key Observations:

Halogen Effects : The 3,4-difluorophenyl group in the target compound provides a balance of lipophilicity and metabolic stability compared to chlorophenyl (e.g., ) or dichlorophenyl (e.g., ) analogs. Fluorine’s small size and high electronegativity enhance binding precision without excessive steric hindrance.

Thiol vs. Thione/Thioether : The thiol group in 4-(3,4-Difluorophenyl)pyrimidine-2-thiol enables hydrogen bonding, unlike the thione (=S) in or thioether (-S-CH2-) in , which may reduce polar interactions.

Pharmacological and Biochemical Insights

- MCHR1 Antagonists : Derivatives of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol, such as FE@SNAP, are optimized for CNS penetration and receptor selectivity. The difluorophenyl moiety likely reduces off-target interactions compared to less halogenated analogs .

- Antibacterial Activity : The dihydropyrimidine-thione in demonstrates broad-spectrum activity, attributed to the thione group’s interaction with bacterial enzymes. However, the lack of fluorine substituents may limit its metabolic stability.

Data Tables

Table 2: Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.